Nafcillin Sodium
Overview
Description
Nafcillin Sodium is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is a semi-synthetic derivative of penicillin, specifically designed to be resistant to beta-lactamase enzymes produced by certain bacteria. This resistance makes nafcillin particularly effective against infections caused by penicillinase-producing staphylococci .
Mechanism of Action
Target of Action
Nafcillin is a semi-synthetic antibiotic related to penicillin and is a narrow-spectrum beta-lactam antibiotic drug . It is a beta-lactamase-resistant penicillin that is indicated for the treatment of Staphylococcal infections caused by strains that are resistant to other penicillins, except those caused by MRSA . It may be used as a first-line therapy in Methicillin-Sensitive Staphylococcus aureus infections .
Mode of Action
Like other penicillins, nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication in the bacterial cell wall synthesis . It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with penicillin-binding proteins that play a critical role in the final transpeptidation process .
Biochemical Pathways
Nafcillin, like other penicillins, interferes with the synthesis of the bacterial cell wall during active multiplication, causing cell wall destruction and resultant bactericidal activity against susceptible bacteria . It is highly resistant to inactivation by staphylococcal penicillinase and is active against penicillinase-producing and non-penicillinase-producing strains of Staphylococcus species .
Pharmacokinetics
Nafcillin is primarily eliminated by non-renal routes, namely hepatic inactivation and excretion in the bile . Hepatic metabolism accounts for less than 30% of the biotransformation of most penicillins . The degree of nafcillin binding to serum proteins is 89.9 ± 1.5%, where it is mainly bound to albumin .
Result of Action
The result of nafcillin’s action is the destruction of the bacterial cell wall, leading to the death of the bacteria . This makes nafcillin effective against penicillinase-producing and non-penicillinase-producing strains of Staphylococcus species .
Action Environment
Environmental factors can influence the spread of antibiotic resistance, including resistance to nafcillin . Factors such as water, sanitation, and hygiene can contribute to the development of resistant pathogens . Furthermore, the environmental behavior of antibiotic resistance, including the migration of extracellular and intracellular antibiotic resistance genes, plays a significant role in the spread of antibiotic resistance .
Biochemical Analysis
Biochemical Properties
Nafcillin exerts its effects by interacting with penicillin-binding proteins, which play a critical role in the final transpeptidation process of bacterial cell wall synthesis . By forming covalent bonds with these proteins, Nafcillin inhibits the biosynthesis of the bacterial cell wall .
Cellular Effects
Nafcillin has a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication . It can cause changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nafcillin’s mechanism of action involves the inhibition of the biosynthesis of the bacterial cell wall. It forms covalent bonds with penicillin-binding proteins, which play a critical role in the final transpeptidation process .
Metabolic Pathways
Nafcillin is primarily metabolized in the liver, accounting for less than 30% of the biotransformation of most penicillins . It is primarily eliminated by non-renal routes, namely hepatic inactivation and excretion in the bile .
Transport and Distribution
Nafcillin is reported to be widely distributed in various body fluids, including bile, pleural, amniotic, and synovial fluids
Subcellular Localization
The subcellular localization of Nafcillin is not explicitly documented in the literature. Given its mechanism of action, it is likely to be localized at the site of bacterial cell wall synthesis where it interacts with penicillin-binding proteins .
Preparation Methods
Nafcillin Sodium is synthesized from the penicillin nucleus, 6-aminopenicillanic acid. The synthetic route involves the acylation of 6-aminopenicillanic acid with 2-ethoxy-1-naphthoyl chloride under specific reaction conditions . Industrial production methods typically involve the fermentation of Penicillium chrysogenum to produce 6-aminopenicillanic acid, followed by chemical modification to introduce the naphthoyl side chain .
Chemical Reactions Analysis
Nafcillin Sodium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly at the naphthoyl side chain.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nafcillin Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study beta-lactamase resistance mechanisms.
Biology: Employed in studies investigating bacterial resistance and the efficacy of beta-lactam antibiotics.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Comparison with Similar Compounds
Nafcillin Sodium is often compared with other beta-lactam antibiotics, such as:
Clindamycin: An alternative for patients allergic to penicillin, effective against anaerobic infections.
This compound’s uniqueness lies in its resistance to beta-lactamase enzymes, making it particularly effective against certain resistant bacterial strains .
Properties
CAS No. |
985-16-0 |
---|---|
Molecular Formula |
C21H22N2NaO5S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/t15-,16+,19-;/m1./s1 |
InChI Key |
FZWUJBMAAITKNH-FRFVDRIFSA-N |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |
985-16-0 | |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Related CAS |
985-16-0 (mono-hydrochloride salt, anhydrous) |
solubility |
Soluble NOT MORE THAN SLIGHT CHARACTERISTIC ODOR; WHITE TO YELLOWISH WHITE POWDER; FREELY SOL IN WATER & CHLOROFORM, SOL IN ALCOHOL /NAFCILLIN SODIUM/ 1.72e-02 g/L |
Synonyms |
(2S,5R,6R)-6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium Salt; Naftopen; Naphthicillin; 6-(2-Ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-car |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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